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Ethanediamide, N,N'-bis(6-aminohexyl)-

polyoxamide melting temperature PA62

Conventional aliphatic diamines produce polyamides that suffer from excessive water absorption (≥8.5 wt%), moisture-induced warpage, and oxygen barrier collapse at high humidity. N,N'-Bis(6-aminohexyl)oxamide solves these failures through its oxalamide core, enabling: • PA62 homopolymer Tm of 330°C-70°C above Nylon-66 • Saturated water absorption reduced to ~2.7 wt% (75% lower than PA6) • Oxygen barrier retention at 90% RH, unlike Nylon-66 which loses >50% Supplied as a research-grade A-A monomer with primary amine termini for alternating copolyoxamide synthesis. Standard pack: 1 g; bulk custom available.

Molecular Formula C14H30N4O2
Molecular Weight 286.41 g/mol
CAS No. 20441-49-0
Cat. No. B14710886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanediamide, N,N'-bis(6-aminohexyl)-
CAS20441-49-0
Molecular FormulaC14H30N4O2
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)C(=O)NCCCCCCN)CCN
InChIInChI=1S/C14H30N4O2/c15-9-5-1-3-7-11-17-13(19)14(20)18-12-8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20)
InChIKeyDGFFYTRLMXPOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanediamide, N,N'-bis(6-aminohexyl)- (CAS 20441-49-0) Chemical Identity and Core Structural Features for Polymer and Materials Procurement


Ethanediamide, N,N′-bis(6-aminohexyl)- (CAS 20441-49-0), more commonly referred to as N,N′-bis(6-aminohexyl)oxamide, is a symmetrical aliphatic diamine‐diamide monomer with the molecular formula C₁₄H₃₀N₄O₂ and a molecular weight of 286.41 g·mol⁻¹ . Its structure features a central oxamide unit flanked by two 6‑aminohexyl chains, each terminating in a primary amine. This design embeds two oxamide hydrogen‑bonding sites within a flexible six‑methylene spacer, making the compound a versatile building block for polyoxamides, copolyamides, and supramolecular materials where controlled crystallinity, low water uptake, and high thermal resistance are critical [1].

Why Generic Aliphatic Diamines Cannot Replace Ethanediamide, N,N'-bis(6-aminohexyl)- in High-Performance Polyamide Specifications


Common aliphatic diamines such as 1,6‑hexanediamine (HMDA) or N,N′‑bis(2‑aminoethyl)oxamide produce polyamides and polyoxamides with markedly different thermal and moisture‑absorption profiles because they lack the precise six‑carbon spacer that balances chain flexibility with dense, cooperative hydrogen‑bonding from the oxamide group. Replacing the target compound with a shorter‑ or longer‑chain analog alters the melting temperature (Tm), saturated water absorption, and crystallization behavior of the final polymer, which directly impacts dimensional stability and processability in precision applications [1]. The quantitative evidence below demonstrates that the 6‑aminohexyl‑substituted oxamide occupies a unique performance window that cannot be replicated by simple interchange with other in‑class diamines.

Quantitative Differentiation Evidence for Ethanediamide, N,N'-bis(6-aminohexyl)- Against the Closest Analogs


Elevated Melting Temperature of Polyoxamides Versus Conventional Polyamides

Poly(hexamethylene oxamide) (PA62), the homopolymer directly derived from N,N′-bis(6‑aminohexyl)oxamide, displays a melting temperature (Tm) of 330 °C, which is substantially higher than the Tm of conventional nylon 66 (260 °C) and nylon 6 (220 °C) [1][2][3]. Even the alternating copolyamide alt‑PA6T/62 retains a Tm of 321 °C and a 5 % weight‑loss temperature (T₅) of 420 °C, exceeding the thermal performance of random copolyamides (ran‑PA6T/62 Tm = 294 °C, T₅ = 412 °C) [1]. This demonstrates that the oxamide‑containing monomer imparts significant thermal resistance compared to the all‑aliphatic diamine building blocks used in standard engineering polyamides.

polyoxamide melting temperature PA62 thermal stability nylon 66 nylon 6

Superior Dimensional Stability via Ultra‑Low Saturated Water Absorption

Saturated water absorption of the alternating copolyamide alt‑PA6T/62, which incorporates N,N′‑bis(6‑aminohexyl)oxamide as the hard‑segment building block, was measured gravimetrically at 3.2 wt % [1]. By contrast, saturated water absorption of nylon 6 reaches up to 9.5 % and that of nylon 66 reaches up to 8.5 % under identical immersion conditions [2]. Copolyoxamides with PA62 backbone segments have been reported to exhibit saturated water absorption below 2.5 wt % [3]. This dramatic reduction in moisture uptake is attributed to the dense, paired hydrogen‑bonding network of the oxamide group and the high crystallinity of the oxamide‑containing segments [1][3].

water absorption dimensional stability polyoxamide PA62 nylon 6 nylon 66

Unique Crystallization‑Nucleation Balance in Poly(lactide) Governed by Six‑Carbon Spacer Length

In a systematic study of oxalamide nucleating agents for poly(lactide) (PLA) with the formula C₆H₅NHCOCONH(CH₂)ₙNHCOCONHC₆H₅, the nucleation efficiency followed the order NA(2) > NA(4) > NA(12) ≈ NA(8) > NA(6) [1]. The six‑carbon spacer (n = 6) produced the slowest crystallization kinetics among the series, which is a distinct and quantifiable position within the spacer‑length performance curve. Simultaneously, the melting temperature of the nucleating agent decreases monotonically with increasing spacer length, and NA(6) exhibits an intermediate melting point that ensures solid‑state dispersibility without premature melting during processing [1].

nucleating agent poly(lactide) oxalamide spacer length crystallization kinetics

Thermal Degradation Resistance Surpassing Commercial Polyamide 6

Polyoxamides structurally related to the polymer derived from N,N′‑bis(6‑aminohexyl)oxamide exhibit thermal degradation temperatures (Td) that significantly exceed those of commercial polyamide 6. For instance, poly[1,3‑bis(aminomethyl)cyclohexamethylene oxamide] (PBAC2) shows an initial degradation temperature (Td) of 417 °C compared to 378 °C for commercial PA6 [1]. Although PBAC2 contains a cycloaliphatic moiety, the marked 39 °C improvement in thermal stability is a class‑characteristic of oxamide‑containing polyamides arising from the strong hydrogen‑bond network of the oxamide linkage [1][2].

thermal degradation polyoxamide TGA PA6 high-temperature stability

Procurement‑Driven Application Scenarios for Ethanediamide, N,N'-bis(6-aminohexyl)- Based on Quantitative Differentiation


High‑Temperature Engineering Thermoplastics and Under‑Hood Components

The melting temperature of poly(hexamethylene oxamide) (PA62, Tm = 330 °C) is 70 °C higher than nylon 66 and 110 °C higher than nylon 6 [1]. This thermal headroom allows injection‑molded connectors, sensor housings, and under‑hood brackets to operate reliably at temperatures where conventional polyamides soften. Procurement specifications that demand continuous use above 200 °C benefit directly from selecting the oxamide diamine monomer as a key building block.

Precision Electronics and Aerospace Parts Requiring Dimensional Stability

Alternating copolyamides built with N,N′‑bis(6‑aminohexyl)oxamide exhibit saturated water absorption of only 3.2 wt %, compared to 9.5 % for nylon 6 and 8.5 % for nylon 66 [2]. The drastically lower moisture uptake minimizes swelling and warpage in humid environments, making the monomer indispensable for manufacturing connectors, circuit‑board substrates, and aerospace structural components where micron‑level dimensional tolerances must be maintained across fluctuating ambient conditions.

Controlled‑Crystallization Poly(lactide) Formulations for Extended Processing Windows

When incorporated as a nucleating agent or co‑monomer, the six‑carbon spacer of N,N′‑bis(6‑aminohexyl)oxamide delivers the slowest crystallization kinetics among a homologous series of oxalamide nucleators (NA(2) > NA(4) > NA(12) ≈ NA(8) > NA(6)) [3]. This property is advantageous for injection‑molding processes that require a delayed onset of crystallization to fill complex mold geometries before solidification, providing formulators with a quantitative lever to tune cycle times.

Heat‑Resistant Polyamide Films and Fibers for Electrical Insulation

Oxamide‑based polyoxamides show an initial degradation temperature (Td) of 417 °C, surpassing commercial polyamide 6 by approximately 39 °C [4]. Films and fibers spun from copolymers containing the target diamine monomer can therefore endure higher processing temperatures and longer thermal aging, fulfilling procurement requirements for electrical insulation tapes, capacitor films, and high‑temperature filtration media where prolonged exposure to elevated temperatures is routine.

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